molecular formula C24H26N4O3 B2538360 N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-72-6

N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2538360
CAS No.: 1115876-72-6
M. Wt: 418.497
InChI Key: BVVMTUNOTNCZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine ring substituted with a piperidine moiety and linked via an ether oxygen to the benzamide core. This compound’s structure suggests activity as a kinase or receptor modulator, though its specific biological target(s) remain uncharacterized in the provided evidence.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-30-20-12-8-19(9-13-20)27-23(29)18-6-10-21(11-7-18)31-24-22(25-14-15-26-24)28-16-4-3-5-17-28/h6-15H,2-5,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMTUNOTNCZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring using ethyl iodide and a base such as potassium carbonate.

    Synthesis of the Piperidinylpyrazinyl Intermediate: This involves the reaction of piperidine with pyrazine under suitable conditions, often using a catalyst.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the piperidinylpyrazinyl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Formation of ethoxyphenylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

4-{[3-(1-Piperidinyl)-2-pyrazinyl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide ()
  • Structural Differences : The benzamide nitrogen is substituted with a 4-(trifluoromethyl)benzyl group instead of 4-ethoxyphenyl.
  • The benzyl substitution introduces steric bulk, which may alter binding pocket interactions compared to the planar phenyl group in the target compound.
N-{(3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl}-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691, )
  • Structural Differences : Features a difluorophenyl-piperidine scaffold and a methylpyrazole substituent on the benzamide.
  • Functional Implications: The difluorophenyl group enhances selectivity for Akt1 over Akt2 (24-fold), driven by dihedral angle optimization . Unlike the ethoxyphenyl group in the target compound, the pyrazole moiety in Hu7691 contributes to reduced keratinocyte toxicity, highlighting the impact of substituents on safety profiles .

Functional Analogs in Kinase Inhibition

AP24534 (Pan-BCR-ABL Inhibitor, )
  • Structural Differences : Contains an imidazo[1,2-b]pyridazine-ethynyl linker and methylpiperazine.
  • Functional Implications :
    • The acetylene linker enables evasion of steric hindrance from the T315I mutation in BCR-ABL, a feature absent in the target compound’s ether linkage .
    • AP24534 exhibits nM-level potency against both wild-type and mutant BCR-ABL, underscoring the importance of linker flexibility in overcoming resistance .
GSK690693 (Pan-AKT Inhibitor, )
  • Structural Differences : Incorporates an oxadiazole ring and piperidinylmethyl-oxy group.
  • Functional Implications :
    • The oxadiazole enhances ATP-binding pocket interactions, achieving IC₅₀ values of 2–13 nM across AKT isoforms .
    • Compared to the target compound’s pyrazine-piperidine motif, GSK690693’s scaffold prioritizes hydrogen bonding with AKT2’s catalytic lysine residue .

Selectivity and Pharmacokinetic Considerations

PF-06459988 (EGFR T790M Inhibitor, )
  • Structural Differences : Includes a covalent acrylamide warhead for irreversible binding.
  • Functional Implications :
    • The acrylamide group enables covalent inhibition of T790M mutants, whereas the target compound’s lack of a reactive group suggests reversible binding .
    • PF-06459988’s >100-fold selectivity over wild-type EGFR highlights how targeted covalent modification can minimize off-target effects .
ADX47273 (mGlu5 PAM, )
  • Structural Differences : Features a piperidine-oxadiazole core and fluorophenyl groups.
  • Functional Implications :
    • The oxadiazole acts as a positive allosteric modulator (PAM), enhancing glutamate potency 9-fold at mGlu5 .
    • Unlike the target compound’s benzamide-ethoxy motif, ADX47273’s fluorophenyl groups optimize blood-brain barrier penetration for CNS activity .

Pharmacokinetic and Toxicity Profiles

Compound Key Substituents ADME/Toxicity Insights Reference
Target Compound 4-ethoxyphenyl, pyrazine-piperidine Ethoxy group may enhance oral bioavailability via moderate lipophilicity. Piperidine’s basicity could influence tissue distribution.
4-(Trifluoromethyl) analog Trifluoromethylbenzyl Increased metabolic stability due to CF₃; potential for higher plasma protein binding.
Hu7691 Difluorophenyl, methylpyrazole Reduced keratinocyte apoptosis due to Akt1 selectivity; improved therapeutic index.
AP24534 Acetylene linker High cell permeability and in vivo efficacy in xenograft models.

Biological Activity

N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

  • Ethoxyphenyl group : Contributes to hydrophobic interactions.
  • Piperidinyl group : Provides basicity and potential for receptor interaction.
  • Pyrazinyl group : Enhances binding affinity to biological targets.
PropertyValue
Molecular FormulaC25H28N4O3
Molecular Weight432.5 g/mol
IUPAC NameThis compound
InChI KeySDJAJTFMQVVKJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound may exert its effects through:

  • Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing neuronal signaling.
  • Enzyme Inhibition : Interfering with enzymes linked to disease processes, such as kinases involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, have demonstrated significant antitumor activity. For example, studies on related compounds have shown:

  • IC50 Values : Compounds exhibited IC50 values as low as 0.25 μM against HepG2 liver cancer cells, indicating potent cytotoxic effects .

Neuropharmacological Effects

The compound's piperidinyl component suggests potential applications in treating neurological disorders. Similar compounds have been studied for their ability to modulate cholinergic systems:

  • Choline Transporter Inhibition : Compounds in this class have been identified as selective inhibitors of the presynaptic choline transporter, which is crucial for acetylcholine synthesis .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through modulation of apoptotic pathways.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Variations : Alterations in the ethoxy or pyrazinyl groups can enhance or diminish biological activity.
ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and receptor affinity
Alteration of the piperidine ringChanges in binding efficacy at target sites

Study 1: Antitumor Efficacy

A study evaluated a series of benzamide derivatives against various cancer cell lines, revealing that modifications similar to those in this compound significantly improved cytotoxicity against HepG2 cells through cell cycle arrest mechanisms .

Study 2: Neuropharmacological Assessment

In another investigation, derivatives were tested for their effects on cognitive function in animal models, demonstrating improvements in memory retention and reduced anxiety-like behaviors, suggesting a potential therapeutic role in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.